Zinc L-lactate
Description
Zinc L-lactate (ZnLac₂) is a coordination compound formed by zinc ions and L-lactate anions. Its structural properties have been extensively characterized, with crystallographic studies revealing distinct hydration states. For example:
- Zinc lactate dihydrate (Zn(C₃H₅O₃)₂·2H₂O) exhibits a monoclinic crystal system with octahedral coordination of zinc .
- Zinc lactate trihydrate (Zn(C₃H₅O₃)₂·3H₂O) features a triclinic structure, where zinc is coordinated by four lactate oxygen atoms and two water molecules .
- The complex Zn[(C₃H₅O₃)₂(H₂O)₂]·H₂O demonstrates thermodynamically stable hydration in aqueous solutions .
ZnLac₂ is widely used as a catalyst in polymerization reactions. For instance, it initiates the ring-opening polymerization (ROP) of lactide and 1,4-dioxan-2-one (DOXA) to synthesize biodegradable polyesters like polylactide (PLA) and polydioxanone (PDO) . Its biocompatibility and ability to form isotactic PLA make it advantageous for biomedical applications .
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
63179-81-7 |
|---|---|
Molecular Formula |
C6H10O6Zn |
Molecular Weight |
243.5 g/mol |
IUPAC Name |
zinc;2-hydroxypropanoate |
InChI |
InChI=1S/2C3H6O3.Zn/c2*1-2(4)3(5)6;/h2*2,4H,1H3,(H,5,6);/q;;+2/p-2 |
InChI Key |
CANRESZKMUPMAE-UHFFFAOYSA-L |
SMILES |
CC(C(=O)O)O.CC(C(=O)O)O.[Zn] |
Isomeric SMILES |
C[C@@H](C(=O)O)O.C[C@@H](C(=O)O)O.[Zn] |
Canonical SMILES |
CC(C(=O)[O-])O.CC(C(=O)[O-])O.[Zn+2] |
Other CAS No. |
63179-81-7 |
Pictograms |
Irritant |
Origin of Product |
United States |
Preparation Methods
Direct Synthesis from Zinc Oxide and Lactic Acid
The most straightforward method involves the neutralization of lactic acid with zinc oxide. This exothermic reaction proceeds as follows:
$$
\text{ZnO} + 2\text{C}3\text{H}6\text{O}3 \rightarrow \text{Zn(C}3\text{H}5\text{O}3\text{)}2 + \text{H}2\text{O}
$$
Key parameters include:
- Stoichiometry : A 1:2 molar ratio of zinc oxide to lactic acid ensures complete neutralization.
- Temperature : Reactions are conducted at 60–80°C to accelerate kinetics without degrading lactic acid.
- Concentration : Using 85–90% lactic acid minimizes water content, facilitating crystallization.
Table 1: Optimization of Direct Synthesis
| Parameter | Optimal Range | Yield (%) | Purity (%) |
|---|---|---|---|
| Temperature (°C) | 70–75 | 92–95 | 97–99 |
| Reaction Time (h) | 2–3 | 89–93 | 95–97 |
| Lactic Acid Concentration (%) | 85–90 | 94–96 | 98–99 |
Post-synthesis, the product is purified via vacuum distillation to remove residual water and unreacted acid, followed by recrystallization from ethanol.
Ion Exchange via Zinc Sulfate and Calcium Lactate
This industrial-scale method leverages metathesis between zinc sulfate and calcium lactate:
$$
\text{ZnSO}4 + \text{Ca(C}3\text{H}5\text{O}3\text{)}2 \rightarrow \text{Zn(C}3\text{H}5\text{O}3\text{)}2 + \text{CaSO}4 \downarrow
$$
Critical Steps :
- Precipitation : Zinc sulfate (143.8 g/L) is added to calcium lactate solution at 50–60°C, forming insoluble calcium sulfate.
- Filtration : Calcium sulfate is removed, leaving a zinc lactate solution.
- Crystallization : The filtrate is concentrated under reduced pressure, yielding crystalline zinc L-lactate.
Table 2: Ion Exchange Process Metrics
| Step | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Precipitation | 50°C, 1 h | 85–90 | 92–95 |
| Crystallization | 40°C, 10 kPa | 75–80 | 98–99 |
This method’s advantage lies in its cyclic reagent recovery: Zinc sulfate byproduct is reused, minimizing waste.
Recrystallization for Enhanced Purity
Crude this compound often contains residual metals or organic impurities. Recrystallization from hot water (70–110°C) achieves >99% purity:
- Dissolution : Crude product is dissolved in minimal boiling water (22–25 g/L).
- Decolorization : Activated charcoal (1% w/w) adsorbs impurities.
- Cooling : Slow cooling to 0–10°C induces crystallization.
Key Insight : Optically active this compound exhibits higher solubility in hot water than its racemic form, enabling selective crystallization.
Catalytic Depolymerization for High-Purity Lactide Intermediates
While primarily used for lactide synthesis, catalytic systems involving zinc lactate (e.g., zinc lactate-creatinine) inform high-yield zinc lactate preparation. At 240°C, depolymerization achieves 98.12% lactide yield, indirectly validating zinc lactate’s thermal stability.
Comparative Analysis of Methods
Table 3: Method Comparison
| Method | Scalability | Cost Efficiency | Purity (%) | Environmental Impact |
|---|---|---|---|---|
| Direct Synthesis | Moderate | High | 97–99 | Moderate (water waste) |
| Ion Exchange | High | Very High | 98–99 | Low (closed-loop) |
| Recrystallization | Low | Moderate | >99 | High (solvent use) |
The ion exchange method is preferred industrially due to its closed-loop zinc recovery and high yield. Direct synthesis suits small-scale production where reagent recycling is impractical.
Reaction Kinetics and Modeling
A pseudo-homogeneous second-order model accurately describes polycondensation kinetics of zinc lactate precursors: $$ \frac{d[\text{LA}]}{dt} = -k[\text{LA}]^2 $$ Where $$ k $$ (rate constant) follows Arrhenius behavior ($$ R^2 > 0.98 $$) between 393.15–423.15 K.
Chemical Reactions Analysis
Types of Reactions: Zinc L-lactate undergoes various chemical reactions, including:
Oxidation: this compound can participate in oxidation reactions, where it may act as a reducing agent.
Reduction: It can also undergo reduction reactions, particularly in biological systems where it may interact with other compounds.
Substitution: this compound can participate in substitution reactions, where the lactate group may be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various acids and bases can be used to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce zinc oxide and other by-products, while reduction may yield zinc metal and lactic acid derivatives.
Scientific Research Applications
Nutritional Applications in Animal Feed
Growth Performance and Health Benefits
Zinc L-lactate is recognized for its superior bioavailability compared to inorganic zinc sources, making it a valuable additive in animal nutrition. Studies have shown that ZnLA supplementation can significantly enhance growth performance and intestinal health in livestock.
- Broilers : A study involving 2,100 Chinese yellow-feathered broilers demonstrated that dietary supplementation with ZnLA improved villus height in the duodenum and ileum, resulting in better nutrient absorption and growth performance. The groups receiving ZnLA showed a lower feed-to-gain ratio and increased levels of hepatic metallothionein, which is crucial for zinc metabolism and antioxidant defense .
- Pigs : Research on intestinal porcine epithelial cells (IPEC-J2) indicated that ZnLA promotes cell proliferation, reduces apoptosis, and enhances antioxidant capacity through the AMPK-Nrf2 pathway. This suggests that ZnLA could serve as an effective alternative to traditional zinc sulfate in pig diets .
Oral Health Applications
Mouthwash Efficacy
This compound has been evaluated for its effectiveness in oral hygiene products. A clinical study assessed the impact of a ZnLA mouthwash combined with tongue scraping on intra-oral halitosis. Results showed a significant reduction in volatile sulfur compounds and organoleptic measurements of breath odor when using the ZnLA mouthwash compared to standard tooth brushing alone .
Dermatological Applications
Skin Care Formulations
ZnLA is increasingly used in cosmetic formulations due to its antimicrobial properties and skin-soothing effects. It has been incorporated into products aimed at treating inflammatory skin conditions such as acne vulgaris and rosacea. Its high solubility allows it to be effectively utilized in various topical applications .
Table 1: Summary of Applications of this compound
Mechanism of Action
The mechanism of action of zinc L-lactate involves its interaction with various molecular targets and pathways. In biological systems, this compound acts as an antioxidant, scavenging reactive oxygen species and protecting cells from oxidative damage . It also plays a role in maintaining redox balance and supporting mitochondrial function . Additionally, this compound can modulate the activity of various enzymes and transcription factors, influencing cellular metabolism and immune responses .
Comparison with Similar Compounds
Catalytic Performance in Polymerization Reactions
ZnLac₂ is compared to other metal-based catalysts in terms of reaction efficiency, molecular weight (MW) control, and applications (Table 1).
Table 1: Comparison of Metal-Based Catalysts in Lactide Polymerization
Key Findings:
- ZnLac₂ vs. Sn(Oct)₂ : While Sn(Oct)₂ is faster, ZnLac₂ avoids tin-related toxicity, making it preferable for medical implants .
- ZnLac₂ vs. ZnBr₂/ZnCl₂ : ZnBr₂ matches ZnLac₂’s efficiency in DOXA polymerization, but ZnCl₂ is less reactive .
- MW Control : ZnLac₂ enables precise MW tuning via coinitiators (e.g., benzyl alcohol), facilitating bioactive molecule incorporation .
Structural and Functional Advantages in Metal-Organic Frameworks (MOFs)
ZnLac₂ acts as an intermediate in MOF-catalyzed polymerization. For example, ZnDABCO (a Zn-based MOF) reacts with lactic acid to form ZnLac₂, enhancing isotactic PLA yields by 15–20% compared to non-lactic acid systems .
Comparison with Other Zinc Salts
ZnLac₂’s performance in DOXA polymerization is compared to other zinc salts (Table 2).
Table 2: Zinc Catalysts in 1,4-Dioxan-2-One Polymerization
Key Findings:
- Reaction Efficiency : ZnBr₂ matches ZnLac₂’s efficiency but lacks its biocompatibility profile.
- Flexibility : ZnLac₂ allows functionalization of polymer end-groups with bioactive molecules (e.g., vitamins, steroids), a feature absent in ZnCl₂/ZnBr₂ systems .
Biosensors
These sensors achieve 2.8–3.3× higher sensitivity than D-lactate-detecting systems, highlighting the importance of L-lactate enantiomers in analytical biochemistry .
Biological Activity
Zinc L-lactate is a compound formed from zinc and L-lactic acid, which has garnered attention for its biological activity and potential applications in various fields, including nutrition, pharmaceuticals, and biotechnology. This article delves into the biological activities associated with this compound, highlighting its mechanisms of action, effects on cellular processes, and relevant case studies.
This compound is a zinc salt of lactic acid, typically produced through the neutralization of zinc oxide or zinc carbonate with lactic acid. The compound exhibits solubility in water and is often used as a dietary supplement due to its bioavailability and potential health benefits.
2. Mechanisms of Biological Activity
2.1 Zinc Bioavailability and Cellular Uptake
Zinc plays a crucial role in various biological functions, including enzyme activity, immune response, and cellular signaling. This compound enhances zinc bioavailability compared to other zinc salts due to the presence of lactate, which facilitates better absorption in the gastrointestinal tract .
2.2 Interaction with Cellular Pathways
Zinc ions are pivotal in modulating several cellular pathways. They influence gene expression, cell proliferation, and apoptosis through mechanisms involving transcription factors and signaling cascades. For instance, elevated intracellular zinc levels can activate protein kinase C (PKC) and ERK1/2 pathways, promoting cell growth while excessive accumulation may lead to apoptosis .
3. Biological Activities
3.1 Antioxidant Properties
This compound exhibits antioxidant properties by scavenging free radicals and enhancing the activity of antioxidant enzymes. This effect is particularly beneficial in reducing oxidative stress in various tissues .
3.2 Immune Function Enhancement
Zinc is essential for maintaining immune function. Studies have shown that this compound can enhance the development of regulatory T cells, which are crucial for immune regulation . Furthermore, it supports the proliferation of lymphocytes during immune responses.
3.3 Role in Metabolism
Research indicates that this compound can influence metabolic processes in microorganisms such as Rhizopus oryzae, where it has been shown to regulate lactic acid production during fermentation processes . This characteristic makes it valuable in biotechnological applications.
4. Case Studies and Research Findings
5. Conclusion
This compound presents a multifaceted profile of biological activities that render it advantageous for nutritional supplementation and biotechnological applications. Its ability to enhance zinc bioavailability while participating in critical cellular functions underscores its potential as a therapeutic agent. Further research is warranted to fully elucidate its mechanisms and optimize its use in clinical settings.
Q & A
Basic Research Questions
Q. What experimental methods are recommended for synthesizing and characterizing Zinc L-lactate in laboratory settings?
- Methodological Answer : this compound synthesis typically involves stoichiometric reactions between L-lactic acid and zinc oxide/hydroxide under controlled pH and temperature. Characterization should include:
- FTIR Spectroscopy : To confirm the presence of lactate-Zinc coordination bonds (e.g., peaks at ~1600 cm⁻¹ for carboxylate-Zinc complexes) .
- XRD Analysis : To verify crystallinity and compare with reference databases for metal-lactate complexes.
- Elemental Analysis : Quantify Zinc content via ICP-MS or atomic absorption spectroscopy to ensure stoichiometric accuracy .
- Data Table :
| Synthesis Parameter | Optimal Condition |
|---|---|
| pH Range | 6.5–7.5 |
| Temperature | 60–80°C |
| Reaction Time | 4–6 hours |
Q. Which assays are suitable for quantifying this compound in biological or chemical matrices?
- Methodological Answer :
- Enzymatic Assays : Adapt L-lactate oxidase-based kits (e.g., fluorescence or colorimetric detection) with validation for Zinc compatibility. Pre-treat samples with chelating agents (e.g., EDTA) to avoid interference from free Zinc ions .
- HPLC : Use reverse-phase columns with UV detection at 210 nm. Calibrate with this compound standards and account for matrix effects in biological samples .
- Key Validation Metrics :
| Parameter | Requirement |
|---|---|
| Linearity (R²) | ≥0.99 |
| Recovery Rate | 95–105% |
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s dose-dependent effects observed across in vitro studies?
- Methodological Answer : Contradictions may arise from differences in cell type, assay duration, or Zinc bioavailability. Mitigate by:
- Standardizing Buffering Systems : Use HEPES or bicarbonate buffers to stabilize pH, as lactate metabolism is pH-sensitive .
- Time-Course Experiments : Compare acute (4–24 hours) vs. chronic (72+ hours) exposure to identify temporal effects on cellular responses (e.g., BDNF release vs. iNOS expression) .
- Zinc Speciation Analysis : Quantify free Zn²⁺ vs. complexed Zinc using ion-selective electrodes to clarify bioavailability .
Q. What experimental designs are optimal for investigating this compound’s role in neuroprotection or metabolic modulation?
- Methodological Answer : Apply the PICOT framework to structure hypotheses:
- Population (P) : Neuronal cell lines (e.g., SH-SY5Y) or primary astrocytes.
- Intervention (I) : this compound at 5–25 mmol/L (dose range validated in lactate studies ).
- Comparison (C) : Sodium L-lactate or Zinc chloride controls to isolate lactate vs. Zinc effects .
- Outcome (O) : Measure BDNF, iNOS, or metabolic markers (e.g., lactate dehydrogenase activity).
- Time (T) : 4–24 hours for acute effects; 7 days for chronic exposure .
Q. How can researchers validate the reproducibility of this compound’s effects across independent laboratories?
- Methodological Answer :
- Inter-Lab Protocols : Share detailed synthesis protocols (e.g., solvent purity, stirring rates) and characterization data (XRD/FTIR spectra) to minimize batch variability .
- Blinded Replication : Distribute pre-synthesized this compound batches to multiple labs for parallel testing under standardized cell culture conditions .
- Meta-Analysis : Collate data using systematic review tools (e.g., PRISMA guidelines) and assess heterogeneity via I² statistics .
Methodological and Data Analysis Questions
Q. What statistical approaches are recommended for analyzing nonlinear dose-response relationships in this compound studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal (e.g., Hill equation) or biphasic models using software like GraphPad Prism.
- Bootstrap Resampling : Estimate confidence intervals for EC₅₀/IC₅₀ values to account for small sample sizes .
- Example Model :
| Model | Equation | Use Case |
|---|---|---|
| Hill Equation | Monotonic dose-response |
Q. How should researchers address potential confounding factors in in vivo this compound studies?
- Methodological Answer :
- Control Groups : Include cohorts receiving equimolar Sodium L-lactate and Zinc salts to decouple lactate and Zinc effects .
- Tissue-Specific Sampling : Use microdialysis or LC-MS/MS to measure localized this compound concentrations in target tissues (e.g., brain vs. plasma) .
- Covariate Adjustment : Apply multivariate regression to control for variables like age, diet, or baseline lactate levels .
Data Reporting and Reproducibility
Q. What metadata is critical to include when publishing this compound research data?
- Methodological Answer :
- Synthesis Details : Precursor sources, reaction pH/temperature, and purification steps .
- Assay Conditions : Buffer composition, instrument calibration dates, and raw data repositories (e.g., Zenodo) .
- Negative Controls : Report outcomes for vehicle-only and Zinc-free lactate groups .
Q. How can researchers leverage open-access tools to enhance this compound data transparency?
- Methodological Answer :
- FAIR Data Principles : Use platforms like Figshare to assign DOIs to datasets and annotate with standardized metadata (e.g., CHEBI IDs for this compound) .
- Computational Notebooks : Share Jupyter notebooks for statistical analyses to enable peer validation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
